molecular formula C12H18N2O2 B1482826 6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098034-95-6

6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482826
CAS No.: 2098034-95-6
M. Wt: 222.28 g/mol
InChI Key: BOHQTOIFYNCTGY-UHFFFAOYSA-N
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Description

6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical scaffold of significant interest in medicinal chemistry and basic research. The pyrimidinedione core is a privileged structure in drug discovery, known for its potential to interact with a variety of biological targets. While the specific profile of this alkylated derivative is still being characterized, compounds of this class have been investigated as modulators of enzyme and receptor activity. Researchers may explore this compound as a potential starting point for developing novel probes or therapeutics, particularly in areas involving purinergic signaling or other metabolic pathways. Its mechanism of action is hypothesized to involve interactions with key signaling proteins, such as G protein-coupled receptors (GPCRs), given that related molecules can influence these major drug targets to enact cellular responses. The cyclopentylethyl moiety may contribute to specific binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is provided for research purposes to aid in the exploration of new biological mechanisms and the development of innovative therapeutic agents. It is strictly for laboratory use.

Properties

IUPAC Name

6-(2-cyclopentylethyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14-11(15)8-10(13-12(14)16)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHQTOIFYNCTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)CCC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its antitumor and antiviral activities.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with a cyclopentylethyl substituent and a methyl group. Its chemical formula is C13H19N1O2C_{13}H_{19}N_{1}O_{2} and it exhibits properties that suggest potential pharmacological applications.

Antiviral Activity

Research indicates that derivatives of tetrahydropyrimidines can act as inhibitors of human immunodeficiency virus (HIV) replication. Specifically, compounds similar to this compound have been shown to inhibit HIV replication effectively. A study highlighted the importance of substituents in enhancing the antiviral efficacy of these compounds .

Antitumor Activity

Several studies have evaluated the antitumor potential of tetrahydropyrimidine derivatives. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The mechanism of action appears to involve modulation of key signaling pathways such as EGFR and p53-MDM2 .

Table 1: Summary of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
AntiviralHIVN/AInhibition of viral replication
AntitumorA5490.06Apoptosis induction
AntitumorK56212.0EGFR and p53-MDM2 pathway modulation

Detailed Findings

In a recent study evaluating various tetrahydropyrimidine derivatives, it was found that modifications at the 6-position significantly influenced the biological activity. The introduction of cyclopentyl groups was associated with enhanced cytotoxicity against cancer cells while maintaining selectivity towards tumor over normal cells .

Moreover, compounds with similar structures were shown to promote cell cycle arrest at the G2/M phase in treated cancer cells, indicating a potential mechanism for their antitumor effects .

Scientific Research Applications

Therapeutic Applications

  • Antidepressant Activity
    • Research indicates that derivatives of tetrahydropyrimidine compounds exhibit antidepressant-like effects. Studies suggest that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in managing depression .
  • Anti-inflammatory Properties
    • The compound has shown promise as an anti-inflammatory agent. It is believed to inhibit the production of pro-inflammatory cytokines and could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Anticancer Potential
    • Preliminary studies have indicated that tetrahydropyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects
    • Some research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s. It appears to reduce oxidative stress and inflammation in neuronal cells .

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrahydropyrimidine derivatives and evaluated their antidepressant-like effects using the forced swim test in mice. The results indicated that specific modifications to the chemical structure enhanced efficacy compared to traditional antidepressants .

Case Study 2: Anti-inflammatory Effects

A study published in Pharmacology Reports demonstrated that a related compound significantly reduced inflammation in a murine model of colitis. The researchers attributed this effect to decreased levels of TNF-alpha and IL-6 in treated animals .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in despair behavior
Anti-inflammatoryDecreased cytokine levels
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduced oxidative stress

Comparison with Similar Compounds

Tetrahydropyrimidine-dione derivatives exhibit diverse pharmacological and agrochemical applications, modulated by substituent variations. Below is a systematic comparison:

Structural and Functional Group Variations

Position 6 Substituents :

  • 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (): Incorporates a chlorophenylpiperazinyl group (C20H25ClN4O2, MW 389.89), which may confer receptor-binding affinity due to the chlorine atom and piperazine moiety .
  • The thiophene sulfur may engage in hydrogen bonding .

Position 3 Substituents :

  • Methyl vs. Cyclohexyl :
    • The target compound’s methyl group (C13H20N2O2, estimated MW ~252.3) minimizes steric hindrance compared to the bulkier cyclohexyl group in 3-cyclohexyl analogs (e.g., ), which may alter binding pocket accessibility .
Physicochemical Properties
Compound Name Substituents (Position 3/6) Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Features
6-(2-Cyclopentylethyl)-3-methyl derivative Methyl / 2-cyclopentylethyl C13H20N2O2* ~252.3 N/A N/A Lipophilic, moderate steric bulk
4-Phenyl-6-(thiophen-2-yl) (12a) Phenyl / thiophen-2-yl C14H12N2O2S 272.32 N/A N/A π-π interactions, sulfur polarity
6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl Cyclohexyl / 3-chlorophenylpiperazinyl C20H25ClN4O2 389.89 N/A N/A Chlorine enhances bioactivity
1-({2-[3-hydroxy-5-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-3-methyl (31) Methyl / trifluoromethyl-thiazolyl C16H13F3N2O3S 384.35 43 N/A High electronegativity (CF3)

*Estimated based on structural analysis.

Preparation Methods

Synthesis of the Pyrimidinedione Core

  • Starting from an appropriate β-ketoester or β-diketone, condensation with urea or substituted urea derivatives under acidic or basic catalysis leads to cyclization forming the 1,2,3,4-tetrahydropyrimidine-2,4-dione ring.
  • Reaction conditions often involve refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate ring closure.

Methylation at the 3-Position

  • The 3-position methylation is achieved by treating the pyrimidinedione intermediate with methylating agents like methyl iodide.
  • A base such as sodium hydride or potassium carbonate is used to deprotonate the nitrogen at position 3, enabling nucleophilic attack on the methylating agent.
  • This step is typically carried out at temperatures ranging from 0°C to room temperature to control reaction selectivity.

Alkylation at the 6-Position with 2-Cyclopentylethyl Group

  • The key step involves alkylation of the 6-position nitrogen or carbon (depending on the tautomeric form) with a 2-cyclopentylethyl bromide or chloride.
  • The reaction is conducted in the presence of a base such as sodium bicarbonate or potassium carbonate and may require a catalytic amount of lithium iodide to facilitate halide exchange and enhance nucleophilicity.
  • Typical reaction conditions include stirring at elevated temperatures (around 80°C) for extended periods (e.g., 15 hours) in solvents like DMF.
  • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as diethyl ether.
  • The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Purification is achieved by silica gel column chromatography using a hexane/ethyl acetate solvent system to isolate the pure product as a white solid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrimidinedione core formation β-ketoester + urea, acid/base catalysis DMF/DMSO Reflux Several h 70-85 Cyclization to form tetrahydropyrimidine
3-Methylation Methyl iodide, NaH/K2CO3 DMF 0°C to RT 2-4 h 75-90 Selective methylation at N-3
6-Alkylation 2-Cyclopentylethyl bromide, NaHCO3, LiI cat. DMF 80°C 15 h 65-80 Alkylation at 6-position, purified by chromatography

Research Findings and Optimization Notes

  • The presence of lithium iodide as a catalytic additive significantly improves the alkylation yield by promoting halide exchange and increasing the nucleophilicity of the pyrimidinedione intermediate.
  • Reaction times and temperatures are critical parameters; prolonged heating at 80°C ensures complete alkylation but must be balanced to avoid decomposition.
  • Solvent choice impacts solubility and reaction kinetics; DMF is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents.
  • Purification by silica gel chromatography using a non-polar to moderately polar solvent gradient (e.g., n-hexane:ethyl acetate 2:1) effectively separates the desired product from side products and unreacted starting materials.

Summary Table of Preparation Method

Preparation Stage Key Reagents/Conditions Purpose Outcome
Core formation β-ketoester + urea, acid/base, DMF/DMSO Pyrimidinedione ring synthesis Tetrahydropyrimidine-2,4-dione
3-Position methylation Methyl iodide, base (NaH/K2CO3), DMF Introduce methyl substituent 3-Methyl derivative
6-Position alkylation 2-Cyclopentylethyl bromide, NaHCO3, LiI cat, DMF, 80°C Attach 2-cyclopentylethyl group Target compound
Purification Silica gel chromatography (n-Hex:EtOAc 2:1) Isolate pure compound White solid product

This detailed preparation method is based on analogous synthetic routes reported for 6-substituted tetrahydropyrimidine-2,4-diones and related pyrimidinedione derivatives, supported by experimental procedures documented in peer-reviewed literature. The described methodology ensures high selectivity and purity of the target compound 6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for further pharmacological or material science applications.

Q & A

Basic: What are the standard synthetic routes for 6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step routes such as cyclocondensation of substituted urea derivatives with β-keto esters or via Biginelli-like reactions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or acidic conditions (HCl/EtOH) improve cyclization .
  • Purification : Chromatography or recrystallization ensures >95% purity, critical for downstream applications .

Advanced: How can researchers optimize the synthesis to improve regioselectivity and purity?

Methodological Answer:
Regioselectivity is controlled by:

  • Substituent positioning : Steric effects of the cyclopentylethyl group can direct reaction pathways; pre-functionalization of intermediates reduces side products .
  • Temperature modulation : Lower temperatures (0–5°C) minimize byproduct formation during cyclization .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance selectivity for the tetrahydropyrimidine core .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., cyclopentylethyl integration at δ 1.2–2.1 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 279.3 g/mol) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages validate stoichiometry (±0.3% error) .

Advanced: How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., lactam-lactim equilibria) .
  • Dynamic NMR studies : Variable-temperature NMR can detect conformational flexibility in the cyclopentylethyl chain .
  • Computational modeling : DFT calculations predict chemical shifts and validate experimental data .

Basic: What biological activities are associated with structural analogs of this compound?

Methodological Answer:
Pyrimidine-2,4-dione analogs exhibit:

  • Enzyme inhibition : Binding to dihydrofolate reductase (DHFR) or kinases via hydrogen bonding with the dione moiety .
  • Receptor modulation : Substituted analogs show affinity for dopamine or serotonin receptors, influenced by alkyl/aryl substituents .
  • Antimicrobial activity : Fluorinated derivatives disrupt bacterial cell wall synthesis .

Advanced: How to design experiments evaluating structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Systematic substituent variation : Replace the cyclopentylethyl group with shorter/longer alkyl chains or aryl groups to assess steric/electronic effects .
  • Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and prioritize analogs for synthesis .
  • Bioassay triaging : Screen analogs against enzyme panels (e.g., kinase profiling) to identify selectivity trends .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Acidic conditions : Degradation via hydrolysis of the dione ring (t½ = 12 hrs at pH 2) .
    • Neutral/basic conditions : Stable for >1 month at pH 7–9 .

Advanced: How to resolve contradictions in biological assay results across studies?

Methodological Answer:

  • Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) alongside enzyme inhibition assays .
  • Meta-analysis : Compare substituent effects across analogs (e.g., electron-withdrawing groups enhance kinase inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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